molecular formula C22H24ClFN4O3 B2857902 N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235309-68-8

N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

货号: B2857902
CAS 编号: 1235309-68-8
分子量: 446.91
InChI 键: GAFJIJPGJRXIKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H24ClFN4O3 and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the key synthetic steps for preparing N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the piperidine intermediate by reacting 4-fluorophenyl isocyanate with piperidin-4-ylmethanamine under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamoyl-piperidine moiety .
  • Step 2 : Couple the intermediate with oxalyl chloride in the presence of a base (e.g., triethylamine) to form the oxalamide linkage .
  • Step 3 : Introduce the 2-chlorobenzyl group via nucleophilic substitution or reductive amination .
  • Optimization :
  • Use low temperatures (0–5°C) during carbamoylation to minimize side reactions .
  • Employ chromatography (e.g., silica gel, ethyl acetate/hexane) for purification to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • LC-MS/HRMS : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated) and detect impurities .
  • 1H/13C NMR : Assign peaks to confirm:
  • Aromatic protons (δ 7.2–7.8 ppm for chlorobenzyl and fluorophenyl groups) .
  • Piperidine methylene protons (δ 2.8–3.5 ppm) .
  • Oxalamide NH signals (δ 8.3–10.7 ppm) .
  • HPLC : Assess purity (>90% acceptable for initial biological screening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assay results)?

  • Methodology :

  • Dose-response studies : Test compound potency across a range of concentrations (e.g., 1 nM–100 µM) to identify off-target effects .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected receptors (e.g., neurological targets) .
  • Meta-analysis : Compare structural analogs (e.g., replacing 4-fluorophenyl with pyridinyl groups) to isolate substituent effects .

Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?

  • Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., serotonin or dopamine receptors) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
  • Validation : Compare computational results with experimental IC50 values from radioligand assays .
  • Limitations : Overprediction of hydrophobic interactions; experimental validation is essential .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

  • Methodology :

  • Analog synthesis : Replace labile groups (e.g., methylpiperazine in ) with bioisosteres like morpholine .
  • Microsomal stability assays : Incubate analogs with liver microsomes (human/rat) to measure half-life improvements .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxalamide carbonyl) for retention during optimization .

属性

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c23-19-4-2-1-3-16(19)14-26-21(30)20(29)25-13-15-9-11-28(12-10-15)22(31)27-18-7-5-17(24)6-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJIJPGJRXIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。